molecular formula C9H7ClN2 B1271420 2-chloro-3-(1H-pyrrol-1-yl)pyridine CAS No. 70291-26-8

2-chloro-3-(1H-pyrrol-1-yl)pyridine

Cat. No.: B1271420
CAS No.: 70291-26-8
M. Wt: 178.62 g/mol
InChI Key: YPHURMQZAOERMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(1H-pyrrol-1-yl)pyridine typically involves the reaction of 2-chloropyridine with pyrrole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-3-(1H-pyrrol-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-chloro-3-(1H-pyrrol-1-yl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Comparison: this compound stands out due to its unique structure, which combines the properties of both pyridine and pyrrole rings. This dual nature allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

2-chloro-3-pyrrol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHURMQZAOERMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374065
Record name 2-chloro-3-pyrrol-1-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70291-26-8
Record name 2-chloro-3-pyrrol-1-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 30 ml of acetic acid were added 5.0 g of 2-chloro-3-pyridinylamine and 5.6 g of 2,5-dimethoxytetrahydrofuran, and the mixture was heated to reflux for 2 hours. The reaction mixture was allowed to cool to room temperature, poured into water, and then extracted with ethyl acetate two times. The organic layers were combined, washed successively with water and an aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel chromatography to obtain 6.5 g of 1-(2-chloro-3-pyridinyl)-1H-pyrrole of the formula:
Quantity
30 mL
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reactant
Reaction Step One
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5 g
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reactant
Reaction Step One
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5.6 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of acetic acid (25 ml), 2-chloro-3-aminopyridine (5.1 g, 0.04 m) and 2,5-dimethoxytetrahydrofuran (0.05 m) was heated to reflux. After two hours, the mixture was concentrated to dryness, treated with ice and neutralized with saturate Na2CO3 solution. The aqueous layer was extracted with CHCl3 (3×100 ml). The organic extract was dried over Na2SO4, filtered and concentrated to dryness. The residue was distilled to yield 5.3 g (75% yield) of 2-chloro-3-(1-pyrrolyl) pyridine; b.p=95°-100° at 0.5 mm.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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